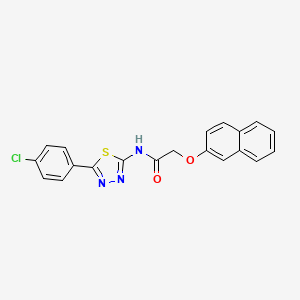

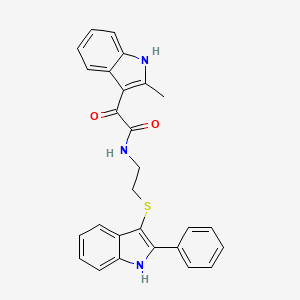

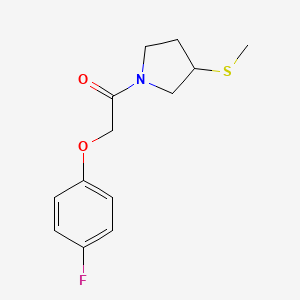

![molecular formula C17H15N3O2S B3018070 N-[5-(2-甲基硫代苯基)-1,3,4-恶二唑-2-基]-2-苯基乙酰胺 CAS No. 886910-91-4](/img/structure/B3018070.png)

N-[5-(2-甲基硫代苯基)-1,3,4-恶二唑-2-基]-2-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide, is a derivative of the 1,3,4-oxadiazole class, which is known for its biological activities. The 1,3,4-oxadiazole nucleus is a significant pharmacophore and has been incorporated into a variety of compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the conversion of aromatic acids into esters, followed by hydrazides, and then cyclization to form the oxadiazole ring. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole derivatives as described in the papers involves the conversion of benzoic acid derivatives into esters, hydrazides, and subsequent cyclization with carbon disulfide to afford the 1,3,4-oxadiazole-2-thiol . The final step often involves a substitution reaction with N-substituted-2-bromoacetamides in the presence of a polar aprotic solvent such as DMF and a base like sodium hydride (NaH) .

Molecular Structure Analysis

The molecular structure of these compounds is confirmed using various spectral techniques, including IR, 1H-NMR, and mass spectrometry. These techniques provide information about the functional groups present, the substitution pattern on the oxadiazole ring, and the overall molecular framework .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by nucleophilic substitution reactions where the thiol group of the oxadiazole ring acts as a nucleophile. The electrophilic component is typically an N-substituted-2-bromoacetamide. The reaction conditions are carefully controlled to promote the formation of the desired product while minimizing side reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by the substituents on the oxadiazole ring and the acetamide moiety. These properties are crucial for the biological activity of the compounds, as they affect solubility, stability, and the ability to interact with biological targets. The papers suggest that the synthesized compounds exhibit significant biological activities, such as antimicrobial and enzyme inhibitory effects, which are attributed to the presence of the 1,3,4-oxadiazole core and the specific substituents .

科学研究应用

计算和药理学潜力

- 研究重点:Faheem (2018) 的研究重点是计算和药理学评估新型 1,3,4-恶二唑衍生物,包括与所讨论化合物类似的化合物。这项研究调查了它们在毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用中的潜力。

- 主要发现:发现某些衍生物在与表皮生长因子受体 (EGFR)、微管蛋白、环氧合酶-2 (COX-2) 和 5-脂氧合酶 (5-LOX) 相关的分析中显示出结合和中等抑制效果。这表明在癌症治疗和炎症管理中具有潜在应用 (Faheem,2018)。

衍生物的合成和药理学评估

- 研究重点:Shukla 等人 (2012) 合成了与 N-[5-(2-甲基硫代苯基)-1,3,4-恶二唑-2-基]-2-苯基乙酰胺在结构上相关的化合物的类似物系列,并评估了它们,旨在抑制肾型谷氨酰胺酶 (GLS)。GLS 抑制在癌症治疗中具有重要意义。

- 主要发现:一些类似物保留了效力,并且药物特性得到改善,表明它们在癌症治疗中的潜力 (Shukla 等人,2012)。

抗菌和抗酶潜力

- 研究重点:Siddiqui 等人 (2014) 合成了 N-取代的 1,3,4-恶二唑衍生物并评估了它们的抗菌和抗酶潜力。

- 主要发现:这些衍生物对各种菌株表现出显着的抗菌活性,并对 α-糜蛋白酶抑制中等,表明它们在抗菌疗法中的应用 (Siddiqui 等人,2014)。

抗菌活性

- 研究重点:Baviskar 等人 (2013) 合成了一系列新的衍生物并评估了它们的抗菌活性。

- 主要发现:这些化合物对各种细菌菌株显示出相当大的体外抗菌活性,表明它们作为抗菌剂的潜力 (Baviskar 等人,2013)。

抗炎活性

- 研究重点:Nargund 等人 (1994) 合成了 5-[[(乙酰氨基苯-4-基)氧基]甲基]-2-(对取代苯基氨基)-1,3,4-恶二唑并评估了它们的抗炎活性。

- 主要发现:这些化合物表现出显着的抗炎活性,这可能有利于开发新的抗炎药 (Nargund 等人,1994)。

作用机制

Mode of Action

Based on its structural features, it may interact with its targets through a variety of mechanisms, potentially including covalent bonding, hydrogen bonding, or hydrophobic interactions .

Biochemical Pathways

Its structural features suggest it may influence pathways involving sulfur-containing compounds or oxadiazole-related reactions .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific target identification, it is difficult to predict the precise effects of this compound at the molecular or cellular level .

属性

IUPAC Name |

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-23-14-10-6-5-9-13(14)16-19-20-17(22-16)18-15(21)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDCXMXWLWCHRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49680340 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

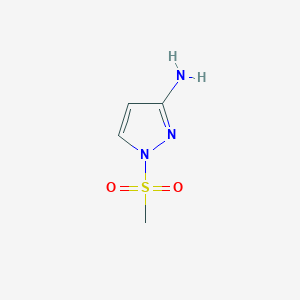

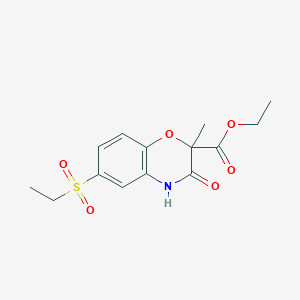

![2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B3017990.png)

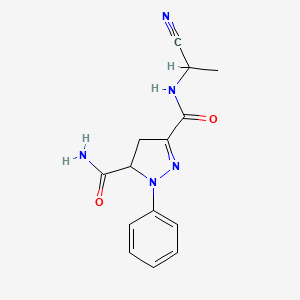

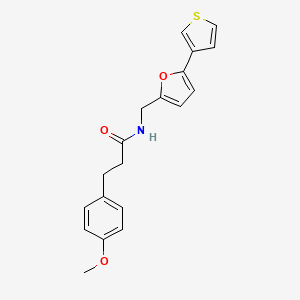

![N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3017996.png)

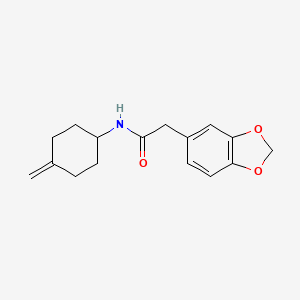

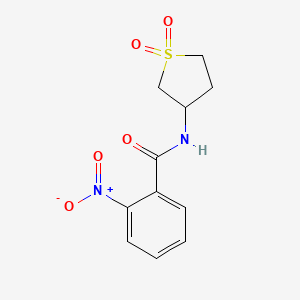

![6-(4-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018001.png)

![2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B3018008.png)